molecular formula C19H20ClN3O3 B2502009 1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-34-6

1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2502009
CAS RN: 894031-34-6
M. Wt: 373.84
InChI Key: GDPMWCBZHTUKHG-UHFFFAOYSA-N
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Description

The compound "1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" is a synthetic molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related diaryl ureas has been reported in the literature. For instance, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was achieved by reacting 4-phenylbutyric acid with alkylanilines, demonstrating the versatility of urea synthesis in medicinal chemistry . Similarly, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, indicating that the urea moiety can be effectively incorporated into complex molecules with potential anticancer properties . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of substituents on the phenyl rings, as well as the nature of the linkers between the urea moiety and the aromatic systems, can significantly influence the properties of these compounds. For example, the compound with a pyridin-2-ylmethoxy linker showed potent inhibitory activity against cancer cell lines . The structure-activity relationship (SAR) studies of these compounds can provide valuable information for the analysis of the target compound.

Chemical Reactions Analysis

The reactivity of urea derivatives can be influenced by the substituents on the nitrogen atoms and the adjacent aromatic systems. The synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by a substitution reaction, demonstrating the reactivity of the urea group in nucleophilic addition reactions . Additionally, the protecting group di-(4-methoxyphenyl)methyl has been shown to be useful in the synthesis of urethanes, which could be relevant for the protection of urea functionalities during complex synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the acidity of the NH groups in the urea moiety, as well as the overall polarity and solubility of the compound. The metabolic formation and synthesis of a hypocholesteremic agent related to the urea family suggests that these compounds can have significant biological activities and metabolic profiles . The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells further highlights the potential of urea derivatives as bioactive molecules .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Compounds related to "1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" have been synthesized and evaluated for their enzyme inhibition capabilities and anticancer activities. For instance, a study by Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and tested them for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition. They found these compounds exhibited varying degrees of inhibition, with some showing notable in vitro anticancer activity against a prostate cancer cell line Mustafa, Perveen, & Khan, 2014.

Corrosion Inhibition

Bahrami and Hosseini (2012) investigated the corrosion inhibition effects of organic compounds, including urea derivatives, on mild steel in hydrochloric acid solutions. Their findings indicate that these compounds act as effective corrosion inhibitors, demonstrating increased efficiency with higher concentrations and lower temperatures. The study suggests a potential application in protecting metals from corrosion in acidic environments Bahrami & Hosseini, 2012.

Antimicrobial and Antifungal Applications

Research on novel imidazole ureas/carboxamides containing dioxaphospholanes by Rani et al. (2014) explored the synthesis and characterization of new derivatives, assessing their antimicrobial efficacy. These studies underline the potential use of urea derivatives in developing new antimicrobial agents Rani, Praveena, Spoorthy, & Ravindranath, 2014.

Anticancer Agents

A study by Feng et al. (2020) focused on diaryl ureas for their anticancer properties. The research involved designing, synthesizing, and evaluating 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines. Some compounds exhibited significant antiproliferative effects, highlighting the potential of urea derivatives as new anticancer agents Feng et al., 2020.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-12-16(20)4-3-5-17(12)22-19(25)21-13-10-18(24)23(11-13)14-6-8-15(26-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMWCBZHTUKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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